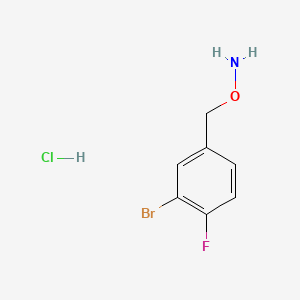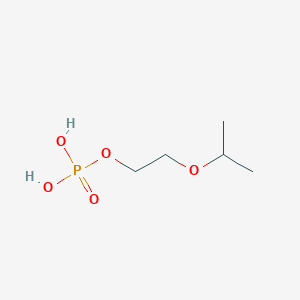
2-Isopropoxyethyl Dihydrogen Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxyethyl Dihydrogen Phosphate is an organic phosphate ester It is characterized by the presence of an isopropoxy group attached to an ethyl chain, which is further bonded to a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxyethyl Dihydrogen Phosphate typically involves the reaction of isopropyl alcohol with ethylene oxide to form 2-isopropoxyethanol. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropoxyethyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-isopropoxyethanol.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically requires water and may be catalyzed by acids or bases.
Esterification: Requires alcohols and often uses acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-isopropoxyethanol.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
2-Isopropoxyethyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Isopropoxyethyl Dihydrogen Phosphate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in enzymatic processes where phosphorylation is required. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases.
Comparaison Avec Des Composés Similaires
- Ethyl Dihydrogen Phosphate
- Isopropyl Dihydrogen Phosphate
- 2-Ethoxyethyl Dihydrogen Phosphate
Comparison: 2-Isopropoxyethyl Dihydrogen Phosphate is unique due to the presence of the isopropoxy group, which can influence its reactivity and solubility compared to similar compounds. This structural difference can affect its behavior in chemical reactions and its applications in various fields.
Propriétés
Formule moléculaire |
C5H13O5P |
|---|---|
Poids moléculaire |
184.13 g/mol |
Nom IUPAC |
2-propan-2-yloxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O5P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Clé InChI |
QHKHVFAHRSQRLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
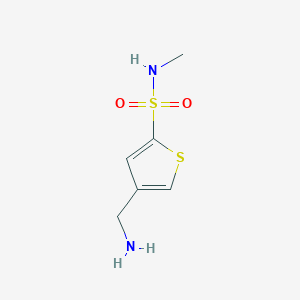


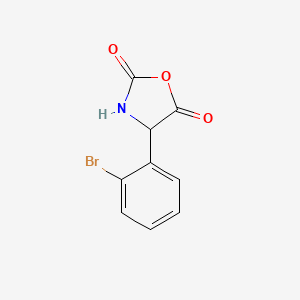
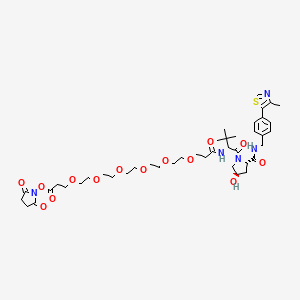
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)
![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
